[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate
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Overview
Description
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate: is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, and 5-methylpyridine-3-carboxylic acid.
Step 1 - Alkylation: Pyrrolidine is reacted with propargyl bromide in the presence of a base like potassium carbonate to form 1-(prop-2-yn-1-yl)pyrrolidine.
Step 2 - Esterification: The resulting 1-(prop-2-yn-1-yl)pyrrolidine is then esterified with 5-methylpyridine-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods:
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the pyridine ring can yield dihydropyridine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with biological macromolecules. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-methylpyridine-3-carboxylate
- [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-ethylpyridine-3-carboxylate
- [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-2-carboxylate
Comparison:
- Structural Differences: The position and nature of substituents on the pyridine ring can significantly affect the compound’s chemical reactivity and biological activity.
- Reactivity: Compounds with different substituents may exhibit varying reactivity towards oxidation, reduction, and substitution reactions.
- Biological Activity: The presence of different functional groups can influence the compound’s interaction with biological targets, leading to differences in therapeutic potential and toxicity.
Conclusion
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development across multiple fields.
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-6-17-7-4-5-14(17)11-19-15(18)13-8-12(2)9-16-10-13/h1,8-10,14H,4-7,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJWUGLKUJWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)OCC2CCCN2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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